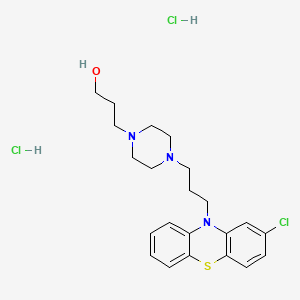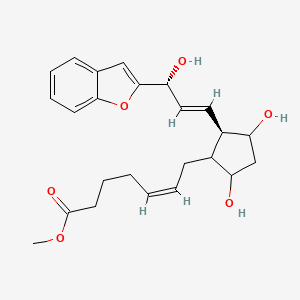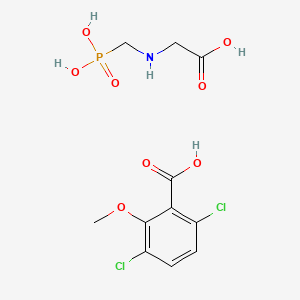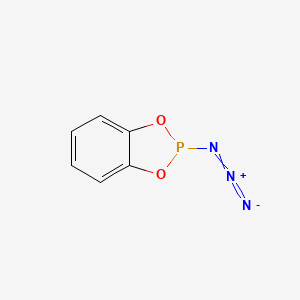
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a phenothiazine moiety, and a chlorinated aromatic ring. It is often used in research due to its unique chemical properties and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process that includes the reaction of 2-chloro-10-phenothiazine with a piperazine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions.
Biology: In biological research, it is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride can be compared with other similar compounds:
Similar Compounds: Similar compounds include other phenothiazine derivatives such as chlorpromazine and fluphenazine.
Propiedades
Número CAS |
74038-03-2 |
|---|---|
Fórmula molecular |
C22H30Cl3N3OS |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
Clave InChI |
KIIPVZSBRBRMPI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)

![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)


![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

